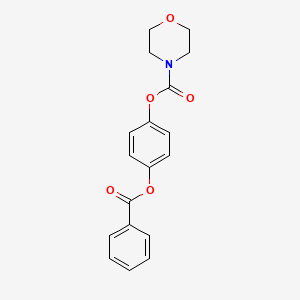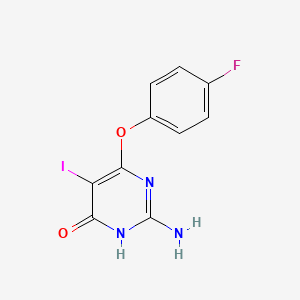
N-(3-fluorophenyl)-3-(2-nitrophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-fluorophenyl)-3-(2-nitrophenyl)acrylamide is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a type of acrylamide derivative that has a unique structure and properties, which make it suitable for various scientific applications.
作用機序
The mechanism of action of N-(3-fluorophenyl)-3-(2-nitrophenyl)acrylamide is related to its ability to inhibit tubulin polymerization. Tubulin is a protein that plays a crucial role in cell division, and its inhibition can lead to the arrest of cell division and eventual cell death. N-(3-fluorophenyl)-3-(2-nitrophenyl)acrylamide binds to the colchicine binding site on tubulin, which prevents the polymerization of tubulin and leads to the inhibition of cell division.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-fluorophenyl)-3-(2-nitrophenyl)acrylamide are related to its ability to inhibit tubulin polymerization. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, N-(3-fluorophenyl)-3-(2-nitrophenyl)acrylamide has been shown to have anti-inflammatory and antioxidant effects, which could be useful in the treatment of various diseases.
実験室実験の利点と制限
One of the advantages of using N-(3-fluorophenyl)-3-(2-nitrophenyl)acrylamide in lab experiments is its ability to inhibit tubulin polymerization, which makes it a useful tool for studying cell division and cancer biology. However, one of the limitations of using this compound is its potential toxicity, which could limit its use in vivo.
将来の方向性
There are several future directions that could be explored in the study of N-(3-fluorophenyl)-3-(2-nitrophenyl)acrylamide. One direction is the development of new derivatives of this compound that could have improved properties such as increased selectivity and reduced toxicity. Another direction is the exploration of the potential applications of this compound in the field of materials science, where it could be used as a building block for the synthesis of functional materials. Finally, the study of the biochemical and physiological effects of N-(3-fluorophenyl)-3-(2-nitrophenyl)acrylamide could lead to the development of new therapeutic agents for the treatment of various diseases.
合成法
The synthesis of N-(3-fluorophenyl)-3-(2-nitrophenyl)acrylamide involves the reaction between 3-fluoroaniline and 2-nitrobenzaldehyde in the presence of acetic anhydride and triethylamine. This reaction leads to the formation of N-(3-fluorophenyl)-3-(2-nitrophenyl)prop-2-enamide, which is then converted to N-(3-fluorophenyl)-3-(2-nitrophenyl)acrylamide by reacting with acetic anhydride and triethylamine.
科学的研究の応用
N-(3-fluorophenyl)-3-(2-nitrophenyl)acrylamide has potential applications in various fields of scientific research, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent due to its ability to inhibit tubulin polymerization. In materials science, N-(3-fluorophenyl)-3-(2-nitrophenyl)acrylamide has been used as a building block for the synthesis of functional materials such as liquid crystals and polymers. In biochemistry, this compound has been studied for its ability to interact with proteins and enzymes, which could lead to the development of new therapeutic agents.
特性
IUPAC Name |
(E)-N-(3-fluorophenyl)-3-(2-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O3/c16-12-5-3-6-13(10-12)17-15(19)9-8-11-4-1-2-7-14(11)18(20)21/h1-10H,(H,17,19)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QESALVYXBSHMKT-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=CC(=CC=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=CC(=CC=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-(methylthio)benzamide](/img/structure/B5738695.png)




![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B5738738.png)

![N-(2-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5738753.png)
![1-[4-(4-morpholinylcarbonyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5738759.png)
![N-(2-{2-[1-(4-bromophenyl)ethylidene]hydrazino}-2-oxoethyl)-2-methoxybenzamide](/img/structure/B5738762.png)
![2-(2,4-dichlorophenyl)-N'-{[(4-methylphenyl)acetyl]oxy}ethanimidamide](/img/structure/B5738769.png)
